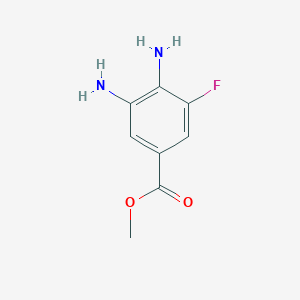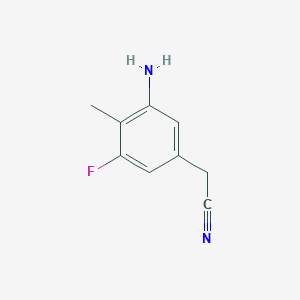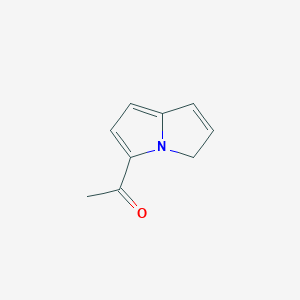
(3R)-3-Methoxyazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methoxyazepane is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom The (3R) designation indicates that the compound has a specific three-dimensional arrangement, with the methoxy group (-OCH₃) attached to the third carbon in the R configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methoxyazepane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted azepane or a related cyclic compound.
Methoxylation: The introduction of the methoxy group can be achieved through nucleophilic substitution reactions. For example, a hydroxyl group on the azepane ring can be converted to a methoxy group using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Chiral Resolution: To obtain the (3R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often explored to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Methoxyazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield ketones, while substitution reactions can produce a variety of substituted azepanes.
Applications De Recherche Scientifique
(3R)-3-Methoxyazepane has several scientific research applications:
Medicinal Chemistry: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Researchers investigate its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and specialty compounds.
Mécanisme D'action
The mechanism of action of (3R)-3-Methoxyazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Methoxyazepane: The enantiomer of (3R)-3-Methoxyazepane, with a different three-dimensional arrangement.
3-Hydroxyazepane: A similar compound with a hydroxyl group instead of a methoxy group.
3-Methylazepane: A compound with a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methoxy group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(3R)-3-methoxyazepane |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
GAWIWXOQGQVEJQ-SSDOTTSWSA-N |
SMILES isomérique |
CO[C@@H]1CCCCNC1 |
SMILES canonique |
COC1CCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
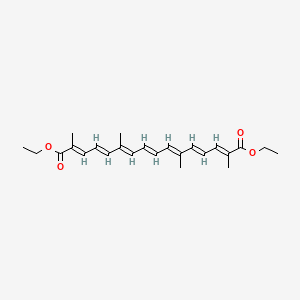
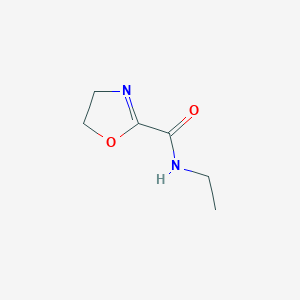

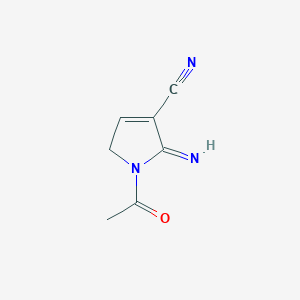
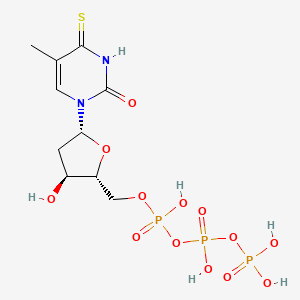
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854530.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
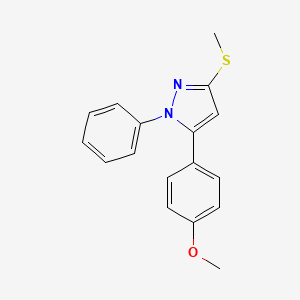
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)
